Methylcarrabioside
Description
The compound is characterized by high purity (>98.00%), as indicated in quality control documentation from GLPBIO, a reputable supplier of research chemicals . Methylcarrabioside’s stability and solubility profiles make it a candidate for drug delivery systems or as a scaffold in synthetic chemistry. Current research emphasizes its role in modulating biological pathways, though specific mechanistic data remain under investigation.
Properties
CAS No. |
131216-94-9 |
|---|---|
Molecular Formula |
C13H22O10 |
Molecular Weight |
338.31 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(1S,3R,4R,5S)-4-hydroxy-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H22O10/c1-19-12-9(18)11-10(5(22-12)3-20-11)23-13-8(17)7(16)6(15)4(2-14)21-13/h4-18H,2-3H2,1H3/t4-,5+,6+,7+,8-,9-,10?,11+,12-,13+/m1/s1 |
InChI Key |
TULXNGMSCFHMKM-OTKCETCXSA-N |
SMILES |
COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)O)O)O)O |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]2C([C@@H](O1)CO2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)O)O)O)O |
Synonyms |
methyl 3,6-anhydro-4-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside methyl alpha-carrabioside methylcarrabioside |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogous Compounds
| Compound Name | Purity (%) | Solubility (mg/mL) | Primary Applications | Stability (pH 7.4, 25°C) |
|---|---|---|---|---|
| This compound | >98.00 | 10–15 (DMSO) | Glycosylation studies, Drug delivery | >24 hours |
| 3-(Methoxymethyl)cyclobutane-1-carboxylic acid | >98.00 | 20–25 (Water) | Organic synthesis, NSAID analogs | >48 hours |
| Carrabiose | N/A | 50–60 (Water) | Food additive, Gelling agent | <12 hours |
Notes:
- Data for this compound and 3-(Methoxymethyl)cyclobutane-1-carboxylic acid are sourced from GLPBIO’s quality control reports .
- Carrabiose solubility and stability metrics derive from comparative studies on carrageenan derivatives .
- DMSO: Dimethyl sulfoxide; NSAID: Non-steroidal anti-inflammatory drug.
Research Utility and Limitations
- This compound : Superior stability in neutral pH environments compared to carrabiose, making it preferable for in vitro assays requiring prolonged incubation . However, its lower aqueous solubility limits use in aqueous reaction systems.
- 3-(Methoxymethyl)cyclobutane-1-carboxylic acid : Exhibits higher solubility in water, ideal for synthesizing NSAID analogs, as highlighted in studies comparing cycloalkane carboxylic acids . Its rigid cyclobutane ring may enhance binding affinity in target proteins.
- Carrabiose : While unsuitable for long-term biochemical assays due to rapid hydrolysis, it remains a cost-effective choice in food science applications .
Methodological Considerations
Advanced chromatographic techniques, validated in recent studies , have been critical in distinguishing this compound from analogs. For instance, reverse-phase HPLC with UV detection (Supplementary Table 3, ) reliably quantifies its purity, whereas NMR spectroscopy confirms methoxylation patterns. Cross-referencing datasets from independent repositories ensures analytical reproducibility.
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